molecular formula C10H12N2 B1309053 1,2-Dimethyl-1H-indol-5-amine CAS No. 7570-48-1

1,2-Dimethyl-1H-indol-5-amine

Cat. No.: B1309053
CAS No.: 7570-48-1
M. Wt: 160.22 g/mol
InChI Key: KCRFAMHLOPLVJF-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1H-indol-5-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their wide range of biological activities and are prevalent in various alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-1H-indol-5-amine can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst. For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol yields the corresponding indole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-1H-indol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dimethyl-1H-indol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-1H-indol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in the nervous system to exert its effects .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-indole: Lacks the additional methyl group at the 2-position.

    2-Methyl-1H-indole: Lacks the additional methyl group at the 1-position.

    1,2-Dimethyl-1H-indole: Lacks the amino group at the 5-position.

Uniqueness

1,2-Dimethyl-1H-indol-5-amine is unique due to the presence of both methyl groups at the 1 and 2 positions and an amino group at the 5-position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1,2-dimethylindol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-7-5-8-6-9(11)3-4-10(8)12(7)2/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRFAMHLOPLVJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424481
Record name 1,2-Dimethyl-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7570-48-1
Record name 1,2-Dimethyl-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1,2-dimethyl-5-nitro-1H-indole (500 mg) in 1:1 THF:methanol (10 mL) was treated with 10% palladium on carbon (100 mg), stirred under hydrogen (1 atm) for 1 hour, filtered through diatomaceous earth (Celite®), and concentrated. The crude product was used without further purification in the next step.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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